molecular formula C7H8BrNS B2593029 2-Amino-3-bromo-6-methylbenzene-1-thiol CAS No. 1557904-87-6

2-Amino-3-bromo-6-methylbenzene-1-thiol

Cat. No.: B2593029
CAS No.: 1557904-87-6
M. Wt: 218.11
InChI Key: XORBZSKSZZQABN-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-methylbenzene-1-thiol is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of an amino group, a bromine atom, a methyl group, and a thiol group attached to a benzene ring. Its unique structure makes it a versatile scaffold for various chemical reactions and applications.

Properties

IUPAC Name

2-amino-3-bromo-6-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORBZSKSZZQABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-6-methylbenzene-1-thiol typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-6-methylbenzenethiol, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production rate while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-bromo-6-methylbenzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride or organometallic compounds under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include disulfides, dehalogenated compounds, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Amino-3-bromo-6-methylbenzene-1-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-3-bromo-6-methylbenzene-1-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function and activity. Additionally, the amino and bromine groups can interact with enzymes and receptors, modulating various biological processes .

Comparison with Similar Compounds

  • 2-Amino-3-bromo-6-chlorobenzene-1-thiol
  • 2-Amino-3-bromo-6-fluorobenzene-1-thiol
  • 2-Amino-3-bromo-6-ethylbenzene-1-thiol

Comparison: Compared to its analogs, 2-Amino-3-bromo-6-methylbenzene-1-thiol is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Biological Activity

2-Amino-3-bromo-6-methylbenzene-1-thiol is a thiol compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring an amino group, a bromine atom, a methyl group, and a thiol group attached to a benzene ring, allows it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Chemical Structure:

  • IUPAC Name: 2-amino-3-bromo-6-methylbenzenethiol
  • Molecular Formula: C7H8BrNS
  • CAS Number: 1557904-87-6

The presence of the thiol group (–SH) is particularly significant as it can form covalent bonds with proteins, influencing their function and activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli40 µg/mL
Staphylococcus aureus12.5 µg/mL
Pseudomonas aeruginosa50 µg/mL

In comparative studies, the compound demonstrated inhibition zones comparable to standard antibiotics such as ceftriaxone, indicating its potential as an alternative antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer (MCF-7) cells.

Cell LineIC50 (µM)Effect Observed
MCF-7225Induction of apoptosis
HepG2200Cell cycle arrest
HCT-116150Significant cell viability reduction

In MCF-7 cells, treatment with the compound resulted in increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis . The compound's mechanism appears to involve disruption of cellular functions through interactions with specific proteins and pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through its effects on cytokine production. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Compound TestedIL-6 Inhibition (%)TNF-alpha Inhibition (%)
2-Amino-3-bromo...8978
Dexamethasone9085

These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

The biological activity of this compound is primarily attributed to its thiol group, which can form reactive disulfide bonds with cysteine residues in proteins. This interaction can lead to modulation of enzyme activities and receptor functions, affecting various signaling pathways involved in cell growth and inflammation .

Case Studies

Several studies have highlighted the efficacy of thiol derivatives in clinical applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed promising results against multidrug-resistant strains of bacteria .
  • Cytotoxicity Against Cancer Cells : Research indicated that compounds with structural similarities displayed significant cytotoxic effects against various cancer lines, suggesting a broader application for thiol compounds in cancer therapy .

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